6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol is a heterocyclic compound classified under pyrazolo-pyridine derivatives. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as a pharmaceutical intermediate in the synthesis of kinase inhibitors and other biologically active molecules. The chemical structure consists of a bromine atom attached to a pyrazolo[4,3-c]pyridine framework, which is known for its diverse biological activities.
The compound is indexed under the Chemical Abstracts Service with the number 1352393-60-2. It falls within the broader category of pyrazole derivatives, which are recognized for their pharmacological significance. Pyrazolo[4,3-c]pyridines are noted for their ability to interact with various biological targets, making them valuable in drug discovery and development.
The synthesis of 6-bromo-1H-pyrazolo[4,3-c]pyridin-3-ol typically involves several steps that may include:
The synthesis may require specific conditions such as temperature control and choice of solvents to optimize yield and purity. For instance, reactions may be conducted under acidic or basic conditions depending on the reactivity of intermediates involved.
The molecular formula for 6-bromo-1H-pyrazolo[4,3-c]pyridin-3-ol is with a molecular weight of approximately 214.02 g/mol. The structure features:
Key structural data includes:
6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol can participate in various chemical reactions including:
Reactions are typically conducted in controlled environments to avoid side reactions and ensure high yields. The choice of catalysts and solvents plays a crucial role in determining reaction efficiency.
The mechanism of action for compounds like 6-bromo-1H-pyrazolo[4,3-c]pyridin-3-ol often involves interaction with specific biological targets such as enzymes or receptors. For instance, it may inhibit certain kinases involved in cell signaling pathways, thereby influencing cellular processes related to growth and proliferation.
Research indicates that pyrazolo-pyridine derivatives can exhibit potent inhibitory effects on various kinases, which are critical in cancer therapy and other diseases.
While specific physical properties like density and boiling point are not readily available for this compound, it is generally characterized by:
Key chemical properties include:
The primary applications of 6-bromo-1H-pyrazolo[4,3-c]pyridin-3-ol include:
The construction of the pyrazolo[4,3-c]pyridine core relies critically on regioselective cyclization between hydrazine derivatives and halogenated pyridine carboxaldehydes. A benchmark approach involves reacting 3,6-dichloropyridine-2-carboxaldehyde with hydrazine hydrate in ethylene glycol at 140°C for 23 hours, yielding the bicyclic core in 65% isolated yield after column chromatography [2]. This reaction proceeds via initial hydrazone formation followed by intramolecular nucleophilic displacement of the ortho-chloride, establishing the pyrazole ring annulation at the pyridine's C3-C4 bond. The C6 bromine is strategically preserved for subsequent functionalization.
Solvent polarity significantly impacts cyclization efficiency, with high-boiling polar aprotic solvents (e.g., ethylene glycol, DMF) favoring ring closure over oligomerization. Catalytic additives such as p-toluenesulfonic acid (10 mol%) enhance reaction rates by facilitating imine formation. Substrate electronic effects are pronounced: electron-withdrawing groups at C6 increase electrophilicity at C2, improving cyclization yields by 15-20% compared to electron-donating substituents [4].
Table 1: Solvent and Catalyst Optimization for Core Assembly
Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
Ethylene glycol | None | 140 | 23 | 65 |
DMF | p-TsOH (10 mol%) | 120 | 12 | 78 |
Ethanol | AcOH (5 equiv) | 80 | 48 | 42 |
Toluene | None | 110 | 72 | <20 |
Microwave irradiation dramatically enhances cyclization kinetics by enabling rapid, uniform heating. Under optimized conditions (150 W, 180°C, DMF solvent), reaction times reduce from 23 hours to 30 minutes while maintaining 65-70% yield [3]. Solvothermal methods in sealed reactors at 160°C achieve near-quantitative conversion in 4 hours through increased mass transfer and pressure effects. These techniques suppress side products like dihydropyrazine dimers (<5% vs. 15% in conventional heating). Industrial scalability remains challenging due to specialized equipment requirements, though continuous microwave flow reactors show promise for kilogram-scale synthesis.
Electrophilic bromination at C6 exploits the inherent electron deficiency at this position in the pyrazolo[4,3-c]pyridine system. N-Bromosuccinimide (NBS) in DMF at 0-5°C achieves >90% regioselectivity for C6 bromination due to the directing effect of the adjacent ring nitrogen [5] [10]. Kinetic studies reveal second-order dependence on NBS concentration, suggesting a bromonium-assisted mechanism. Solvent screening indicates DMF outperforms chlorinated solvents (dichloromethane, chloroform) by preventing N-bromination side products.
Bromination efficiency is highly sensitive to N1-protection: unprotected substrates exhibit <50% conversion due to competing decomposition, while SEM-protected analogs achieve 92% isolated yield. Catalyst screening showed Lewis acids (e.g., FeCl₃) minimally impact selectivity but increase reaction rates by 40%. Post-bromination, the product can be purified via anti-solvent crystallization from ethanol/water (4:1), yielding 95% pure material as confirmed by HPLC [2] [10].
Table 2: Bromination Reagent Screening at C6
Reagent | Solvent | Temp (°C) | Time (h) | Selectivity (%) |
---|---|---|---|---|
NBS | DMF | 0 | 2 | >90 |
Br₂ | CHCl₃ | 25 | 4 | 75 |
CuBr₂ | DMSO | 100 | 12 | 65 |
Pyridine·HBr₃ | MeCN | 25 | 8 | 82 |
C3 hydroxylation employs two distinct strategies:
The oxidative route is preferred for its superior regiocontrol, though it generates stoichiometric nitrogen waste. Computational modeling (DFT) confirms C3’s enhanced susceptibility to electrophilic hydroxylation, with a calculated activation energy 12 kcal/mol lower than at C5 [8].
N1 protection is essential during C6 bromination and C3 hydroxylation to prevent quaternization and ring degradation. The SEM (2-(trimethylsilyl)ethoxymethyl) group demonstrates optimal performance: it is introduced using SEM-Cl with NaH in THF (92% yield), stable under bromination/hydroxylation conditions, and cleaved by TFA/DCM (1:1) at 25°C within 2 hours [4]. Alternative groups like PMB (p-methoxybenzyl) offer easier deprotection (DDQ oxidation) but reduce bromination yields by 15% due to electronic shielding.
Boc protection is incompatible due to acid sensitivity during bromination, while acetyl groups migrate to C3-OH under basic hydroxylation conditions. Protection kinetics follow pseudo-first-order kinetics, with SEM installation completing in <30 minutes at 60°C.
Deprotection efficiency correlates strongly with Brønsted acid strength:
Notably, C6 bromine electronically moderates deprotonation rates, reducing acid susceptibility compared to non-halogenated analogs. Basic conditions (K₂CO₃/MeOH) cause <5% SEM removal after 24 h, confirming stability during C3 hydroxylation. Deprotection byproducts include formaldehyde (from SEM) and p-methoxybenzaldehyde (from PMB), both removable via aqueous workup [4].
In-process analytics enhance purity control:
Crystallization in flow is achieved using a segmented bed crystallizer with ethanol/water antisolvent, yielding 99.5% pure product by qNMR. Residence time distribution modeling optimizes crystal growth, reducing average particle size to <50 μm for improved dissolution [9].
Table 3: Continuous Flow Synthesis Segments
Stage | Reactor Type | Residence Time | Key Parameters |
---|---|---|---|
Cyclization | PFA coil (10 mL) | 30 min (180°C) | Backpressure: 17 bar |
Bromination | AFR module | 5 min (10°C) | Stoichiometry control: ±2% |
Hydroxylation | CSTR cascade | 45 min (60°C) | pH monitoring: electrode array |
Deprotection | Packed bed (TFA resin) | 2 min (50°C) | Conductivity endpoint detection |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7